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molecular formula C8H13ClO B8399276 1-Chloro-5-hydroxy-5-methyl-6-heptyne

1-Chloro-5-hydroxy-5-methyl-6-heptyne

Cat. No. B8399276
M. Wt: 160.64 g/mol
InChI Key: VPOYRBWHIIJGOG-UHFFFAOYSA-N
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Patent
US05965555

Procedure details

200 g (2.17 mol) of lithium acetylide in the form of the ethylenediamine complex were suspended in 800 ml of dry dioxane and, while stirring vigorously and cooling in ice, 269.2 g (2.0 mol) of 1-chloro-5-hexanone were rapidly added dropwise, during which the temperature rose to 48° C. The exothermic reaction was allowed to subside while stirring for 3 hours without further external cooling, 500 ml of water were cautiously added, the mixture was filtered, most of the dioxane was distilled off under reduced pressure, the aqueous phase was extracted exhaustively with chloroform, the extract was dried over sodium sulfate, the solvent was evaporated off under reduced pressure, and the residue was subjected to fractional distillation.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
269.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[C-:2].[Li+].[Li+].[Cl:5][CH2:6][CH2:7][CH2:8][CH2:9]C(=O)C.O.[O:14]1[CH2:19][CH2:18]OCC1>>[Cl:5][CH2:6][CH2:7][CH2:8][CH2:9][C:19]([OH:14])([CH3:18])[C:1]#[CH:2] |f:0.1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+]
Step Two
Name
Quantity
269.2 g
Type
reactant
Smiles
ClCCCCC(C)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in ice
CUSTOM
Type
CUSTOM
Details
rose to 48° C
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
ADDITION
Type
ADDITION
Details
were cautiously added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered, most of the dioxane
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted exhaustively with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation

Outcomes

Product
Name
Type
Smiles
ClCCCCC(C#C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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